REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([OH:14])=O)[CH:6]=[CH:5]2.Cl.C[N:17](C)CCCN=C=NCC.O[N:28]1C2C=CC=CC=2N=N1.C(=O)([O-])[O-].[NH4+].[NH4+]>CN(C)C=O>[NH3:17].[OH:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH:8]=[C:7]([C:12]([NH2:28])=[O:14])[CH:6]=[CH:5]2 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C2C=CC(=CC2=CC1)C(=O)O
|
Name
|
|
Quantity
|
2.11 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
1.48 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature under a nitrogen atmosphere for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between saturated aqueous sodium hydrogen carbonate (50 ml) and ethyl acetate (6 ×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (25 ml), saturated aqueous sodium chloride (25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid was absorbed onto silica gel
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel eluting with dichloromethane
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
N
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C2C=CC(=CC2=CC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |